N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE
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Overview
Description
N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of dichlorophenyl, hydrazino, and oxobutanamide groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE typically involves multiple steps. One common approach is the condensation of 2,5-dichloroaniline with a suitable hydrazine derivative, followed by the reaction with an appropriate oxobutanamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives with varying functional groups.
Scientific Research Applications
N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- Methyl N-(2,5-dichlorophenyl)carbamate
- N-(2,5-dichlorophenyl)-2-methyl-1-naphthalenecarboxamide
Uniqueness
N~1~-(2,5-DICHLOROPHENYL)-4-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-4-OXOBUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dichlorophenyl, hydrazino, and oxobutanamide groups sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C20H21Cl2N3O2 |
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Molecular Weight |
406.3g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-N'-(4-phenylbutan-2-ylideneamino)butanediamide |
InChI |
InChI=1S/C20H21Cl2N3O2/c1-14(7-8-15-5-3-2-4-6-15)24-25-20(27)12-11-19(26)23-18-13-16(21)9-10-17(18)22/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,23,26)(H,25,27) |
InChI Key |
DJQUGBPWUFJUPO-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CCC(=O)NC1=C(C=CC(=C1)Cl)Cl)CCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NC1=C(C=CC(=C1)Cl)Cl)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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